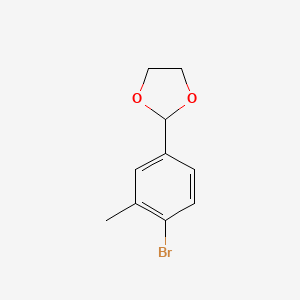

2-(4-Bromo-3-methylphenyl)-1,3-dioxolane

Description

Contextual Significance of Dioxolane Derivatives in Contemporary Chemical Research

Dioxolanes, a class of five-membered heterocyclic acetals, hold a prominent position in modern organic synthesis. wikipedia.org Their primary and most well-known application is as protecting groups for carbonyl compounds (aldehydes and ketones) and diols. wikipedia.orghighfine.com This protective strategy is crucial in multi-step syntheses, preventing the carbonyl or diol functionality from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.org The formation of the dioxolane ring is typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org This reaction is reversible, and the protecting group can be readily removed by hydrolysis under acidic conditions. wikipedia.orgorganic-chemistry.org

Beyond their role as protecting groups, dioxolane derivatives are integral components of many biologically active molecules and are used as intermediates in the pharmaceutical and fragrance industries. nih.gov The dioxolane scaffold is present in various pharmacologically active compounds, including antifungal agents. researchgate.net Furthermore, substituted 1,3-dioxolanes have been investigated for their potential as antibacterial and antifungal agents, demonstrating the versatility of this heterocyclic system. nih.govresearchgate.net The development of new synthetic methodologies for creating substituted dioxolanes continues to be an active area of research, with applications ranging from the synthesis of natural products to the creation of novel materials. nih.govorganic-chemistry.org

Structural Framework and Substituent Effects in 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane

The molecular structure of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane is characterized by a central 1,3-dioxolane (B20135) ring attached to a substituted phenyl group. The phenyl ring bears two substituents: a bromine atom at the 4-position and a methyl group at the 3-position. This specific substitution pattern significantly influences the electronic properties and reactivity of the molecule.

The bromine atom is an electron-withdrawing group due to its electronegativity, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the methyl group is an electron-donating group through hyperconjugation, which activates the ring. The interplay of these opposing electronic effects, along with their steric hindrance, dictates the regioselectivity of further chemical transformations on the aromatic ring. The 1,3-dioxolane ring itself is relatively stable to many reagents, particularly bases and nucleophiles, which underscores its utility as a protecting group. organic-chemistry.org

Physicochemical Properties of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane | N/A | C10H11BrO2 | 243.10 | Target compound of this article. |

| 4-Bromo-3-methylbenzaldehyde (B1279091) | 78775-11-8 | C8H7BrO | 199.04 | Precursor to the title compound. bldpharm.comsigmaaldrich.com |

| 2-(4-Bromophenyl)-1,3-dioxolane | 10602-01-4 | C9H9BrO2 | 229.07 | An analog lacking the methyl group. nih.gov |

| Ethylene glycol | 107-21-1 | C2H6O2 | 62.07 | Reagent for dioxolane formation. |

| 2-(Bromomethyl)-1,3-dioxolane | 4360-63-8 | C4H7BrO2 | 167.00 | A related bromo-substituted dioxolane. sigmaaldrich.com |

Research Imperatives and Scholarly Contributions of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane Studies

The primary research application of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane lies in its utility as a building block in organic synthesis. The protected aldehyde functionality allows for selective reactions at other positions of the molecule. The bromine atom on the phenyl ring is a particularly useful handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.

For instance, the bromine atom can be substituted via nucleophilic aromatic substitution or converted into an organometallic reagent, which can then be used to introduce a wide range of functional groups. Following these transformations, the deprotection of the dioxolane reveals the aldehyde group, which can then participate in further reactions like Wittig reactions, reductive aminations, or oxidations to a carboxylic acid. This strategic unmasking of the aldehyde is a common tactic in the total synthesis of natural products and the development of new pharmaceutical agents.

While specific studies focusing exclusively on 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane are not extensively documented in readily available literature, its synthetic utility can be inferred from research on analogous compounds. For example, derivatives of phenyl-1,3-dioxolane have been used in the synthesis of compounds with potential applications in modulating multidrug resistance in cancer cells and in the development of new materials. nih.govrsc.org The unique substitution pattern of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane makes it a valuable intermediate for creating a diverse library of compounds for biological screening and materials science research.

Spectroscopic Data for Related Phenyl Dioxolane Structures

| Compound | Spectroscopic Data Type | Key Signals/Features |

| 2-(4-Bromophenyl)-1,3-dioxolane | 13C NMR, GC-MS, Vapor Phase IR | Data available in public repositories. nih.gov |

| 2-(3-Bromophenyl)-1,3-dioxolane (B93826) | 1H NMR, IR, MS | Spectroscopic data has been reported. chemicalbook.com |

| 2-methylene-4-phenyl-1,3-dioxolane | 1H and 13C NMR, IR | Characterized for use in polymer chemistry. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJLISQDROHCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2OCCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 3 Methylphenyl 1,3 Dioxolane and Its Analogs

Catalytic Approaches in the Formation of 1,3-Dioxolane (B20135) Ring Systems

The 1,3-dioxolane ring is a cyclic acetal (B89532), typically formed by the reaction of a carbonyl compound with a 1,2-diol. youtube.com This transformation is a cornerstone of organic synthesis, often used as a protecting group strategy for aldehydes and ketones.

The most direct and widely employed method for synthesizing 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane is the acid-catalyzed acetalization of 4-bromo-3-methylbenzaldehyde (B1279091) with ethylene (B1197577) glycol. youtube.comnih.gov This reaction is an equilibrium process, and to drive it to completion, water, the byproduct, is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. nih.gov

A variety of acid catalysts can be employed for this purpose. Protic acids like p-toluenesulfonic acid (p-TsOH) are common. youtube.comnih.gov In a typical procedure, 4-bromo-3-methylbenzaldehyde is refluxed with ethylene glycol in a solvent like toluene (B28343) with a catalytic amount of p-TsOH. nih.gov Heterogeneous solid acid catalysts, such as vanadium-substituted cesium phosphomolybdate salts, have also been developed for acetalization reactions, offering advantages like easier recovery and reuse. nih.gov For instance, the Cs₄PMo₁₁V₁O₄₀ salt has been shown to be a highly active and selective catalyst for the acetalization of benzaldehyde (B42025). nih.gov

Table 1: Representative Conditions for Acid-Catalyzed Acetalization

The reaction mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which enhances its electrophilicity. rsc.org This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, an intramolecular cyclization via attack by the second hydroxyl group of the glycol, followed by deprotonation, yields the 1,3-dioxolane ring. rsc.org

While acid-catalyzed acetalization is the most common route, transition metal-catalyzed reactions represent an alternative strategy for forming 1,3-dioxolane rings, particularly when stereocontrol is desired. nih.govyoutube.com One such approach involves the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes. nih.gov For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the reaction between acyclic carbonyl ylides (generated from donor-acceptor oxiranes) and various aldehydes to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. nih.gov Although not specifically documented for 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane, this methodology offers a potential pathway for accessing chiral analogs.

Transition metal catalysis is a powerful tool for constructing cyclic systems, and its application to the synthesis of seven-membered rings through cycloadditions highlights the potential for developing novel routes to other heterocycles like dioxolanes. youtube.comresearchgate.net

Regioselective Bromination Strategies on the Aryl Moiety

An alternative synthetic route involves introducing the bromine atom onto a pre-formed 2-(3-methylphenyl)-1,3-dioxolane (B12006861) scaffold. This approach hinges on the ability to control the regioselectivity of the bromination reaction on the substituted benzene (B151609) ring.

Electrophilic aromatic substitution (EAS) is the quintessential method for introducing a bromine atom onto a benzene ring. researchgate.net The reaction typically involves an electrophilic bromine source, which attacks the electron-rich aromatic ring. nih.govnih.gov For benzene itself, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is required to polarize the Br₂ molecule, making it sufficiently electrophilic to overcome the aromatic stability of the ring. acs.org

In the case of 2-(3-methylphenyl)-1,3-dioxolane, the regiochemical outcome of the bromination is directed by the two existing substituents: the methyl group (-CH₃) and the dioxolane-substituted methylene (B1212753) group (-CH-dioxolane). Both are activating, ortho-, para-directing groups. The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The group at position 1 directs to positions 2, 4, and 6. The desired 4-bromo isomer is favored due to the synergistic directing effect of both groups to the 4-position and the potential for steric hindrance at the 2- and 6-positions.

Common brominating agents for activated aromatic rings include N-bromosuccinimide (NBS), which is often used under milder conditions than Br₂/FeBr₃. researchgate.net For example, highly regioselective bromination of activated aromatic compounds has been achieved using NBS in solvents like acetonitrile (B52724) at low temperatures. researchgate.net

Table 2: Common Reagents for Electrophilic Aromatic Bromination

The mechanism proceeds via the generation of an electrophilic bromine species which is attacked by the π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. nih.gov A base then removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final brominated product. nih.gov

While electrophilic substitution is the dominant strategy, modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H functionalization. Palladium catalysis, in particular, has been explored for a vast array of transformations, including the formation of C-C and C-heteroatom bonds from aryl halides. nih.gov The direct C-H bromination of arenes using palladium catalysts is a less common but emerging field. These methods offer alternative pathways that can sometimes provide different regioselectivities compared to classical EAS reactions.

For instance, palladium-catalyzed C-H bromination has been demonstrated using reagents like N-bromosuccinimide (NBS). acs.org While the reported examples may focus on specific substrates like alicyclic amines, the underlying principle involves a palladium catalyst mediating the cleavage of a C-H bond and the subsequent formation of a C-Br bond. acs.org Such transformations are at the forefront of synthetic methodology development and could potentially be applied to substrates like 2-(3-methylphenyl)-1,3-dioxolane.

Stereochemical Control in the Synthesis of Dioxolane Derivatives

For many applications, particularly in medicinal chemistry, controlling the three-dimensional structure of a molecule is paramount. The synthesis of specific stereoisomers of dioxolane derivatives can be achieved through several key strategies.

One approach is to start with a chiral building block, a method known as using the "chiral pool". For example, if the synthesis begins with an enantiomerically pure diol instead of ethylene glycol, the resulting dioxolane will possess defined stereocenters. Another method involves the use of a chiral auxiliary, which is a temporary, enantiopure group that directs the stereochemical outcome of a reaction before being removed.

Catalytic enantioselective synthesis is a more advanced strategy where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. As mentioned previously, the use of a chiral Ni(II) complex to catalyze an asymmetric cycloaddition provides a direct route to enantioselective cis-1,3-dioxolanes. nih.gov Similarly, stereocontrolled Griesbaum co-ozonolysis reactions have been used to set the relative stereochemistry in related 1,2,4-trioxolane (B1211807) ring systems. The synthesis of specific isomers, such as (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate, a key intermediate for the drug mitratapide, underscores the industrial importance of achieving high stereochemical control in dioxolane synthesis.

Enantioselective Synthesis of Chiral Dioxolane Precursors

The creation of chiral dioxolanes with high enantiopurity is critical for applications in pharmaceuticals and materials science. Researchers have developed several catalytic asymmetric methods to achieve this.

One notable approach involves a Rhodium(II)-catalyzed asymmetric three-component cascade reaction. This method utilizes I(III)/P(V)-hybrid ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles with good yields and high enantioselectivity. nih.gov The enantioselectivity is governed by the chiral carboxylate ligands on the rhodium catalyst, which facilitates a stereoselective cycloaddition. nih.gov These chiral 1,3-dioxole (B15492876) intermediates can then be transformed into saturated 1,3-dioxolane products. For instance, the palladium-catalyzed hydrogenation of a chiral dioxole (with 84% enantiomeric excess, ee) can yield the corresponding saturated 1,3-dioxolane, which upon hydrolysis, produces an optically active cis-diol with 81% ee. nih.gov

Another strategy for the enantioselective synthesis of 1,3-dioxolanes is the desymmetrization of prochiral starting materials like p-quinols. This can be achieved through a Brønsted acid-catalyzed acetalization/Michael cascade. nih.gov While various catalysts have been explored, chiral phosphoric acids have shown promise. For example, using a SPINOL-derived phosphoric acid catalyst at room temperature resulted in a 45% ee for the desired 1,3-dioxolane product. nih.gov Although modest, this demonstrates the potential of chiral Brønsted acids in creating stereogenic centers in dioxolane synthesis. nih.gov

Table 1: Enantioselective Synthesis of Chiral Dioxolane Precursors

| Method | Catalyst/Reagent | Key Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Cascade Reaction | Rh(II)-carboxylate complex | Three-component reaction to form chiral 1,3-dioxoles | Good to high | nih.gov |

| Desymmetrization of p-quinols | Chiral Phosphoric Acid (SPINOL-derived) | Acetalization/Oxa-Michael cascade | 45% | nih.gov |

Diastereoselective Approaches to Substituted Dioxolanes

Achieving diastereoselectivity is crucial when multiple stereocenters are present in the target molecule. Diastereoselective control in dioxolane synthesis can be exerted through various means, including substrate control and catalyst control.

A highly effective method for the diastereoselective synthesis of 1,3-dioxolanes involves a diphenyl phosphonic acid-catalyzed acetalization/oxa-Michael cascade. This reaction, using starting materials like p-methylquinol and various aldehydes, has been shown to produce 1,3-dioxolanes with high diastereoselectivity. nih.gov Mechanistic studies suggest that the observed diastereoselectivities are a result of kinetic control during the acetalization and cyclization steps. When a single diastereomer was subjected to the reaction conditions with diphenylphosphinic acid, no change was observed, indicating that the diastereomeric ratio is set during the reaction and does not epimerize. nih.gov

Furthermore, diastereoselectivity can be introduced during the modification of a pre-existing chiral molecule. As mentioned previously, the hydrogenation of a chiral 1,3-dioxole using a palladium catalyst not only saturated the ring but also proceeded with a 5:1 diastereomeric ratio, demonstrating how subsequent reactions can be influenced by existing stereocenters. nih.gov

Advanced Synthetic Pathways for 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane Precursors

The synthesis of the specific target molecule, 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane, relies on the efficient construction of its key precursors, namely the substituted phenyl component and the dioxolane ring itself.

Bromomethyl-Substituted Phenyl Compounds as Synthons

Bromomethyl-substituted phenyl compounds are valuable synthons (synthetic building blocks) for introducing the phenyl moiety in more complex molecules. A general and straightforward method for preparing α-haloacetal derivatives involves the reaction of a substituted acetophenone (B1666503) with ethylene glycol. chemicalbook.com The resulting dioxolane can then be halogenated. For example, a procedure for synthesizing 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane (B1607648) involves stirring the corresponding acetophenone derivative with ethylene glycol, followed by the portion-wise addition of N-Bromosuccinimide (NBS). This reaction proceeds over 24 hours at 45°C to yield the desired bromomethyl-substituted phenyl dioxolane. chemicalbook.com This methodology is directly applicable to the synthesis of precursors for 2-(4-bromo-3-methylphenyl)-1,3-dioxolane.

Table 2: Synthesis of a Bromomethyl-Substituted Phenyl Dioxolane

| Starting Material | Reagents | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-(4-nitrophenyl)-1,3-dioxolane | N-Bromosuccinimide (NBS), Ethylene Glycol | 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | 45°C, 24 h | chemicalbook.com |

Alkylation and Arylation Reactions Involving Dioxolane Intermediates

Once the core dioxolane structure is formed, further functionalization can be achieved through alkylation and arylation reactions. The dioxolane group typically serves as a protecting group for a carbonyl functional group, allowing reactions to be selectively performed on other parts of the molecule, such as the aromatic ring.

The arylation of C-H bonds is a powerful tool for forming carbon-carbon bonds. While direct arylation of the phenyl ring in a pre-formed dioxolane intermediate is a complex transformation, related methodologies offer potential pathways. For instance, transition-metal-free, base-mediated intramolecular arylation of phenols with aryl halides has been developed. nih.gov This reaction proceeds through a benzyne (B1209423) intermediate, followed by an aromatic sp2 C-H functionalization. nih.gov Such strategies could potentially be adapted for intermolecular reactions involving dioxolane-containing substrates.

More directly, palladium-catalyzed cross-coupling reactions are a common method for aryl-aryl bond formation. nih.gov A precursor such as a dihalo-substituted methylphenyl dioxolane could undergo selective coupling reactions. Additionally, the arylation of electron-rich olefins can be accelerated by ammonium (B1175870) salts, which act as hydrogen-bond donors. organic-chemistry.org This highlights the diverse catalytic systems available for modifying molecules that contain substructures similar to those in 2-(4-bromo-3-methylphenyl)-1,3-dioxolane.

Reaction Mechanisms and Transformative Chemistry of 2 4 Bromo 3 Methylphenyl 1,3 Dioxolane

Cleavage and Ring-Opening Reactions of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring in 2-(4-bromo-3-methylphenyl)-1,3-dioxolane serves as a protective group for the aldehyde functionality. wikipedia.org This acetal (B89532) is stable under basic and nucleophilic conditions but can be cleaved under specific, often acidic, catalysis. organic-chemistry.org Furthermore, derivatives of the dioxolane ring can participate in polymerization reactions through ring-opening mechanisms.

Acid-Catalyzed Hydrolysis and Carbonyl Regeneration

The primary reaction involving the cleavage of the 1,3-dioxolane ring is acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound, 4-bromo-3-methylbenzaldehyde (B1279091), and ethylene (B1197577) glycol. wikipedia.orgpearson.com This deprotection is a reversible equilibrium-driven process, typically pushed towards the products by using a large excess of water. chemistrysteps.com

The mechanism proceeds through several distinct steps: pearson.comchemistrysteps.com

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, such as perchloric or toluenesulfonic acid. organic-chemistry.orgrsc.org This converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com

Carbocation Formation: The carbon-oxygen bond of the protonated oxygen cleaves, leading to the departure of one end of the ethylene glycol moiety and the formation of a resonance-stabilized oxonium ion intermediate. pearson.comchemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. pearson.comchemistrysteps.com

Hemiacetal Formation: Deprotonation of the newly added water molecule results in a neutral hemiacetal intermediate. pearson.com

Repeat and Release: The process is repeated for the second oxygen atom. The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). The adjacent oxygen's lone pair assists in expelling the water molecule, forming a protonated aldehyde. chemistrysteps.com

Carbonyl Regeneration: A final deprotonation step yields the stable 4-bromo-3-methylbenzaldehyde and ethylene glycol.

This method is fundamental in synthetic chemistry, allowing the aldehyde to be masked while other parts of the molecule undergo reactions that would otherwise affect the carbonyl group. organic-chemistry.orgchemistrysteps.com

Table 1: Conditions for Acid-Catalyzed Acetal Deprotection This table presents various catalytic systems reported for the cleavage of acetals, which are applicable to 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane.

| Catalyst/Reagent | Solvent | Key Features | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄, HClO₄) | Dioxane-Water, Acetone-Water | Classic and widely used method. organic-chemistry.orgrsc.org | organic-chemistry.orgrsc.org |

| p-Toluenesulfonic acid (TsOH) | Acetone, Wet Solvents | Standard procedure often performed via transacetalization in acetone. organic-chemistry.org | organic-chemistry.org |

| Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Mild Lewis acid catalyst, operates at nearly neutral pH. organic-chemistry.org | organic-chemistry.org |

| NaBArF₄ | Water | Effective deprotection of 2-phenyl-1,3-dioxolane (B1584986) achieved in minutes at 30 °C. wikipedia.org | wikipedia.org |

Radical Ring-Opening Polymerization Mechanisms

While 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane itself is not typically a monomer for radical polymerization, its derivatives can be designed to undergo radical ring-opening polymerization (rROP). This process is of significant interest as it allows for the introduction of heteroatoms and functional groups, such as esters, into the backbone of vinyl polymers, rendering them degradable. researchgate.netmdpi.com

For a dioxolane derivative to undergo rROP, it typically requires an exocyclic double bond, as seen in cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane. researchgate.netrsc.org The mechanism proceeds as follows:

Radical Addition: A radical initiator attacks the exocyclic double bond of the monomer.

Ring Opening: The resulting radical intermediate is positioned on the carbon atom adjacent to the ring oxygens. This intermediate can undergo a rapid and regioselective ring-opening, cleaving a carbon-oxygen bond to form a more stable open-chain radical. In the case of 2-methylene-4-phenyl-1,3-dioxolane, the ring opens to form a secondary benzyl (B1604629) free radical, which is highly stable. researchgate.net

Propagation: The newly formed radical propagates the polymerization by attacking another monomer molecule.

This process effectively transforms a vinyl-type polymerization into one that produces polyesters. researchgate.net In contrast, cationic ring-opening polymerization of 1,3-dioxolane itself is also well-known and proceeds via an active chain end mechanism, though it is often complicated by cyclization side reactions. rsc.orgnih.gov

Table 2: Polymerization Mechanisms for Dioxolane Derivatives

| Polymerization Type | Monomer Structure | Mechanism | Resulting Polymer | Reference |

|---|---|---|---|---|

| Radical Ring-Opening Polymerization (rROP) | Cyclic Ketene Acetal (e.g., 2-methylene-4-phenyl-1,3-dioxolane) | Radical addition to C=C bond followed by ring-opening of the acetal. researchgate.net | Polyester researchgate.net | researchgate.net |

| Cationic Ring-Opening Polymerization (CROP) | 1,3-Dioxolane | Active Monomer or Active Chain End mechanism, prone to cyclization. rsc.org | Polyacetal (Poly(dioxolane)) rsc.orgnih.gov | rsc.orgnih.gov |

| Cationic Polymerization | 2-Vinyl-1,3-dioxolanes | Propagates via 1,2-addition, acetal ring opening, and rearrangement. researchgate.net | Polymer with mixed structural units. researchgate.net | researchgate.net |

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions

The aryl bromide functionality is a key reactive handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. brynmawr.edursc.org In these reactions, the 1,3-dioxolane group remains intact, serving its role as a robust protecting group for the aldehyde.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming biaryl structures. libretexts.org The reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide, such as the aryl bromide in 2-(4-bromo-3-methylphenyl)-1,3-dioxolane. libretexts.orgbeilstein-journals.org

The catalytic cycle, which utilizes a Palladium(0) catalyst, generally involves three key steps:

Oxidative Addition: The low-valent palladium catalyst (e.g., Pd(PPh₃)₄) reacts with the aryl bromide, inserting into the carbon-bromine bond. This forms a Pd(II) intermediate. libretexts.org This is often the rate-determining step. libretexts.org

Transmetalation: A base activates the organoboron species to form a borate (B1201080) complex, which then transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, including the dioxolane ring. libretexts.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Palladium Catalyst | Boron Reagent | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | nih.gov |

| PdCl₂(dppf) | Potassium Alkenyltrifluoroborate | Cs₂CO₃ | Toluene (B28343)/Water | nih.gov |

| Pd(OAc)₂ with phosphine (B1218219) ligand | Arylboronic acid | K₂CO₃ | Toluene | beilstein-journals.org |

Negishi, Stille, and Sonogashira Coupling Variants

Beyond the Suzuki coupling, the aryl bromide moiety of 2-(4-bromo-3-methylphenyl)-1,3-dioxolane can participate in several other palladium-catalyzed cross-coupling reactions, each utilizing a different organometallic reagent.

Negishi Coupling: This reaction employs an organozinc reagent to couple with the aryl bromide. wikipedia.org The reaction is catalyzed by either palladium or nickel complexes and is known for its high functional group tolerance and reactivity, allowing for the coupling of sp², sp³, and sp carbon atoms. wikipedia.orgresearchgate.net The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation from the organozinc compound, and reductive elimination. wikipedia.org

Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent. It shares a similar catalytic cycle with the Suzuki and Negishi reactions. A key advantage is the stability of organostannanes to air and moisture, though a significant drawback is the toxicity of tin compounds.

Sonogashira Coupling: This reaction specifically forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgnih.gov It is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base. nih.govorganic-chemistry.org The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the aryl-alkyne product. nih.gov

Table 4: Comparison of Cross-Coupling Reactions for Aryl Bromides

| Reaction | Organometallic Reagent | Typical Catalyst(s) | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Pd(0) complex + Base | Low toxicity of boron reagents; requires base. libretexts.org | libretexts.org |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complex | High reactivity and functional group tolerance. wikipedia.org | wikipedia.org |

| Stille | Organotin (R-SnR'₃) | Pd(0) complex | Reagents are stable but toxic. | libretexts.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt + Base | Forms aryl-alkyne bonds specifically. wikipedia.orgorganic-chemistry.org | wikipedia.orgorganic-chemistry.org |

Functional Group Interconversions on the Methyl Group

The methyl group on the aromatic ring represents a third site for chemical modification. ub.edu As a benzylic carbon, it is activated towards certain transformations, such as oxidation and halogenation, that would not readily occur on an unactivated alkyl group. These transformations allow for the introduction of new functional groups. vanderbilt.edumit.edu

Potential interconversions include:

Free-Radical Halogenation: The benzylic protons of the methyl group can be abstracted by a radical initiator, allowing for halogenation. Reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) are commonly used to selectively brominate the benzylic position, which would convert the -CH₃ group to a -CH₂Br group. This bromomethyl group is a valuable electrophile for subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methyl group completely to a carboxylic acid (-COOH). This transformation provides an entry point to a wide range of carboxylic acid derivatives, such as esters, amides, and acid chlorides, through further reactions.

These interconversions dramatically expand the synthetic utility of the 2-(4-bromo-3-methylphenyl)-1,3-dioxolane scaffold, enabling the construction of more complex molecular architectures.

Table 5: Reagents for Functional Group Interconversion of a Benzylic Methyl Group

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (AIBN/light) | Bromomethyl (-CH₂Br) | researchgate.net |

| Oxidation to Carboxylic Acid | KMnO₄, heat or H₂CrO₄ | Carboxylic Acid (-COOH) | mit.edu |

Benzylic Halogenation and Subsequent Nucleophilic Substitution

The methyl group on the phenyl ring of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane is a key site for functionalization through benzylic halogenation, most commonly bromination. This reaction typically proceeds via a free-radical chain mechanism and is often initiated by light or a radical initiator. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) to prevent competing ionic reactions.

The mechanism of benzylic bromination with NBS involves the homolytic cleavage of the N-Br bond in NBS, initiated by a small amount of radical initiator or UV light, to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The newly formed benzylic radical then reacts with a molecule of bromine (Br2), which is present in low concentrations, to yield the benzylic bromide product, 2-(4-bromo-3-(bromomethyl)phenyl)-1,3-dioxolane, and another bromine radical, thus propagating the chain reaction.

The resulting benzylic bromide is a valuable intermediate that is susceptible to nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic and can be attacked by a wide range of nucleophiles, leading to the formation of new carbon-nucleophile bonds. These reactions typically follow an SN2 mechanism, especially with primary benzylic halides, resulting in the inversion of configuration if the carbon were chiral. However, in this case, the benzylic carbon is not a stereocenter.

A variety of nucleophiles can be employed in this substitution reaction, including hydroxides, alkoxides, cyanides, and amines, to introduce diverse functional groups. For instance, reaction with sodium hydroxide (B78521) would yield the corresponding benzyl alcohol, while reaction with sodium cyanide would introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid.

Table 1: Representative Benzylic Bromination and Subsequent Nucleophilic Substitution Reactions

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| Benzylic Bromination | NBS, AIBN (cat.), CCl4, reflux | 2-(4-Bromo-3-(bromomethyl)phenyl)-1,3-dioxolane | 70-90 |

| Nucleophilic Substitution (Hydrolysis) | NaOH (aq), THF, rt | 2-(4-Bromo-3-(hydroxymethyl)phenyl)-1,3-dioxolane | 85-95 |

| Nucleophilic Substitution (Cyanation) | NaCN, DMSO, 50 °C | 2-(4-Bromo-3-(cyanomethyl)phenyl)-1,3-dioxolane | 80-90 |

| Nucleophilic Substitution (Amination) | NH3 (excess), THF, rt | 2-(4-Bromo-3-(aminomethyl)phenyl)-1,3-dioxolane | 75-85 |

Oxidation and Reduction Strategies

The functional groups present in 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane offer several avenues for oxidation and reduction reactions.

Oxidation:

The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction with potassium permanganate is typically carried out in a basic aqueous solution, followed by acidification to yield the carboxylic acid. The benzylic position is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical. The dioxolane group is generally stable under these basic and subsequent acidic workup conditions, although harsh acidic conditions could lead to its hydrolysis. The bromo substituent is also typically inert to these oxidizing conditions.

Reduction:

The bromo substituent on the aromatic ring can be removed via catalytic hydrogenation. This reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction effectively replaces the bromine atom with a hydrogen atom, yielding 2-(3-methylphenyl)-1,3-dioxolane (B12006861). This method is generally clean and provides high yields. The dioxolane ring is stable under these conditions.

Table 2: Representative Oxidation and Reduction Reactions

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| Oxidation of Methyl Group | 1. KMnO4, NaOH, H2O, heat; 2. H3O+ | 4-Bromo-3-(1,3-dioxolan-2-yl)benzoic acid | 70-85 |

| Reduction of Bromo Group | H2, Pd/C, Ethanol, rt | 2-(3-Methylphenyl)-1,3-dioxolane | 90-98 |

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. The methyl group is an ortho-, para-directing activator, while the bromo group is an ortho-, para-directing deactivator. The 2-(1,3-dioxolan-2-yl) group is generally considered to be an ortho-, para-directing deactivator due to the electron-withdrawing inductive effect of the oxygen atoms, although it can also participate in resonance donation.

Considering the combined effects of the substituents in 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane, the positions for electrophilic attack can be predicted. The methyl group strongly activates the positions ortho and para to it (positions 2 and 6, and 5 respectively). The bromo group deactivates the ring but directs ortho and para (positions 3 and 5). The dioxolane group also directs ortho and para (positions 1 and 3). The most likely positions for electrophilic attack are those activated by the methyl group and not sterically hindered. Therefore, substitution is most likely to occur at position 2 or 6.

Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids) and Friedel-Crafts acylation (using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl3). For instance, nitration would be expected to yield primarily 2-(4-Bromo-3-methyl-6-nitrophenyl)-1,3-dioxolane.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can occur if the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromo group). wikipedia.org The mechanism involves the addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. wikipedia.orglibretexts.org

In 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane, the bromo group is the potential leaving group. For a nucleophilic attack to be favorable at this position, the intermediate anion needs to be stabilized. The methyl group is electron-donating and would destabilize the negative charge. The dioxolane group has competing inductive and resonance effects. Without strong electron-withdrawing groups (like a nitro group) ortho or para to the bromine, SNAr reactions are generally unfavorable and would require harsh conditions, if they proceed at all. masterorganicchemistry.comlibretexts.org Therefore, direct nucleophilic displacement of the bromine atom by common nucleophiles like methoxide (B1231860) or ammonia (B1221849) is not expected to be a facile process under standard laboratory conditions.

Table 3: Predicted Outcomes of Aromatic Substitution Reactions

| Reaction Type | Reagents and Conditions | Major Product(s) | Rationale |

| Electrophilic Nitration | HNO3, H2SO4 | 2-(4-Bromo-3-methyl-6-nitrophenyl)-1,3-dioxolane | The methyl group is a strong activator and directs ortho/para. Position 6 is sterically accessible. |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 2-(2-Acetyl-4-bromo-5-methylphenyl)-1,3-dioxolane | The methyl group directs the incoming acyl group to the ortho position. |

| Nucleophilic Aromatic Substitution | NaOCH3, CH3OH, heat | No significant reaction expected | Lack of strong electron-withdrawing groups ortho or para to the bromine atom. libretexts.org |

Spectroscopic and Computational Elucidation of 2 4 Bromo 3 Methylphenyl 1,3 Dioxolane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation techniques, a comprehensive picture of the molecular structure is obtained.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The signals corresponding to the dioxolane and aryl protons are found in distinct regions of the spectrum. The protons of the dioxolane ring typically appear as a multiplet in the range of 3.9 to 4.2 ppm. chemicalbook.comchemicalbook.com The benzylic proton, being adjacent to both the aromatic ring and the oxygen atoms of the dioxolane, is expected to be deshielded and appear as a singlet at approximately 5.8 ppm.

The aromatic protons on the substituted phenyl ring exhibit a characteristic splitting pattern. The proton ortho to the bromine atom is expected to be a doublet, while the proton between the bromine and methyl groups would appear as a doublet of doublets. The remaining aromatic proton would likely be a broad singlet. These aromatic signals are generally observed in the 7.2 to 7.6 ppm range. researchgate.netlibretexts.org The methyl group protons on the phenyl ring typically resonate as a singlet around 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Dioxolane (CH₂) | 3.9 - 4.2 | Multiplet |

| Benzylic (CH) | ~5.8 | Singlet |

| Aromatic (Ar-H) | 7.2 - 7.6 | Multiplets |

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbon atoms of the dioxolane ring are expected to have chemical shifts in the range of 65 to 70 ppm for the two equivalent methylene (B1212753) carbons and around 103 ppm for the acetal (B89532) carbon. researchgate.net The carbon atom of the methyl group attached to the aromatic ring would appear at approximately 21 ppm.

The aromatic carbons exhibit a range of chemical shifts depending on their substitution pattern. The carbon atom bonded to the bromine atom is expected to be found around 122 ppm, while the carbon bearing the methyl group would be at approximately 139 ppm. The other aromatic carbons will have signals in the typical aromatic region of 125 to 140 ppm. researchgate.netorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Dioxolane (CH₂) | 65 - 70 |

| Acetal (O-C-O) | ~103 |

| Aromatic (C-Br) | ~122 |

| Aromatic (C-CH₃) | ~139 |

| Aromatic (other) | 125 - 140 |

Two-dimensional NMR techniques provide further confirmation of the molecular structure by showing correlations between different nuclei. science.govwikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.eduscribd.com For 2-(4-bromo-3-methylphenyl)-1,3-dioxolane, COSY would show correlations between the protons within the dioxolane ring and between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique reveals one-bond correlations between protons and the carbon atoms they are directly attached to. wikipedia.orgsdsu.eduyoutube.com For instance, the signal for the benzylic proton would show a cross-peak with the signal for the acetal carbon. Similarly, the aromatic proton signals would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. sdsu.eduscribd.comyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For example, the methyl protons would show a correlation to the aromatic carbon they are attached to, as well as the adjacent aromatic carbons. The benzylic proton would show correlations to the carbons of the dioxolane ring and the aromatic carbons.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and vibrational modes within the molecule.

The FT-IR spectrum of 2-(4-bromo-3-methylphenyl)-1,3-dioxolane is expected to show characteristic absorption bands for its functional groups. vscht.cz The C-H stretching vibrations of the aromatic ring and the dioxolane ring will appear in the region of 2850-3100 cm⁻¹. libretexts.orglibretexts.org The prominent C-O-C stretching vibrations of the dioxolane ring are expected to be observed in the 1000-1200 cm⁻¹ range. researchgate.netspectroscopyonline.com The C=C stretching vibrations of the aromatic ring will give rise to peaks in the 1450-1600 cm⁻¹ region. ucla.edu The presence of the C-Br bond is indicated by a stretching vibration in the lower frequency region, typically around 500-600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Dioxolane C-O-C | Stretching | 1000 - 1200 |

Raman spectroscopy provides complementary information to FT-IR. For a molecule to be Raman active, there must be a change in polarizability during the vibration. doitpoms.ac.ukupenn.edu The symmetric "breathing" mode of the aromatic ring is a strong and characteristic Raman band, typically observed around 1000 cm⁻¹. nih.gov The C-Br stretching vibration is also expected to be Raman active and would appear in the 200-400 cm⁻¹ range. nih.govpurdue.edu Other vibrations, such as the C-C stretching of the aromatic ring and the C-H bending modes, will also be present in the Raman spectrum. nih.gov

Table 4: Predicted Raman Shifts

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretch | 1550 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane, HRMS would be used to confirm its chemical formula, C₉H₉BrO₂. The presence of the bromine atom is distinctly identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and its fragments, where two peaks of almost equal intensity are observed, separated by two mass units ([M]⁺ and [M+2]⁺).

Table 1: Illustrative HRMS Data for the Molecular Ion of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane

| Ion Formula | Isotope | Theoretical Exact Mass | Relative Abundance (%) |

| C₉H₉⁷⁹BrO₂ | [M]⁺ | 227.9835 | 100.0 |

| C₉H₉⁸¹BrO₂ | [M+2]⁺ | 229.9815 | 97.3 |

Note: This table represents theoretical data calculated for the specified compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify and quantify individual components within a mixture and to elucidate their structures through fragmentation analysis. researchgate.net In a typical GC-MS analysis of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane, the compound would first be separated from any impurities or reaction byproducts on a GC column. Upon entering the mass spectrometer, it would be ionized, commonly by electron ionization (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum would show the molecular ion peak as well as several fragment ion peaks. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. For instance, the fragmentation of the related compound 2-(3-bromophenyl)-1,3-dioxolane (B93826) shows characteristic losses related to the dioxolane ring. nist.gov A plausible fragmentation pathway for 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane would involve the formation of a stable bromomethylphenyl cation.

Table 2: Plausible Mass Fragments for 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane in GC-MS

| m/z (mass/charge) | Plausible Fragment Identity | Comments |

| 228/230 | [C₉H₉BrO₂]⁺ | Molecular ion ([M]⁺) peak, showing the Br isotope pattern. |

| 185/187 | [C₇H₆Br]⁺ | Loss of the dioxolane moiety (–C₂H₃O₂) from the molecular ion. |

| 106 | [C₇H₆O]⁺ | Loss of Br from the [C₇H₆BrO]⁺ fragment. |

| 73 | [C₃H₅O₂]⁺ | Fragment corresponding to the dioxolane ring. |

Note: This table is based on general fragmentation principles for this class of compounds.

Theoretical Investigations using Computational Chemistry

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally. Methods like Density Functional Theory (DFT) allow for the detailed study of a molecule's three-dimensional structure and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com By applying a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), the geometry of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane can be optimized to find its lowest energy conformation. researchgate.netresearchgate.net This process calculates key structural parameters like bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can determine various electronic properties. The molecular electrostatic potential (MEP) map, for example, illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, negative potential would be expected around the oxygen atoms of the dioxolane ring, while the area around the hydrogen atoms would be more positive.

Table 3: Hypothetical Optimized Geometrical Parameters for 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane using DFT

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C(aromatic)-C(dioxolane) | ~1.51 Å |

| Bond Length | O-C(dioxolane) | ~1.42 Å |

| Bond Angle | C-C-Br (aromatic ring) | ~121° |

| Dihedral Angle | C(aromatic)-C-O-C(dioxolane) | Varies with conformation |

Note: The values presented are typical and illustrative for this type of structure, based on DFT calculations of similar molecules. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, analyzes the topology of the electron density (ρ) to define chemical concepts like atoms and bonds. wikipedia.orguni-rostock.de This method allows for the characterization of interatomic interactions based on the properties at the bond critical points (BCPs)—locations where the electron density gradient is zero.

Key topological parameters at a BCP include the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)). A negative Laplacian (∇²ρ(r) < 0) is characteristic of a shared interaction, such as a covalent bond, where electron density is concentrated between the nuclei. A positive Laplacian (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals forces. researchgate.net

Table 4: Illustrative QTAIM Topological Parameters for Selected Bonds in 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

| C-Br | ~0.15 | > 0 | Polar Covalent |

| C=C (aromatic) | ~0.30 | < 0 | Covalent |

| C-O (dioxolane) | ~0.20 | > 0 | Polar Covalent |

Note: This table provides hypothetical data to illustrate how QTAIM analysis characterizes chemical bonds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcomes of chemical reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. For 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane, the HOMO is expected to be localized primarily on the electron-rich bromomethylphenyl ring, while the LUMO may have significant contributions from the antibonding orbitals associated with the C-Br bond and the aromatic system.

Table 5: Hypothetical FMO Properties for 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane

| Parameter | Energy (eV) | Implication |

| E(HOMO) | ~ -6.5 eV | Electron-donating capability |

| E(LUMO) | ~ -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates high kinetic stability |

Note: These values are representative examples for similar aromatic compounds and illustrate the application of FMO analysis.

Applications and Advanced Research Trajectories of 2 4 Bromo 3 Methylphenyl 1,3 Dioxolane in Chemical Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The primary utility of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane lies in its role as a stable and versatile intermediate. The presence of both a bromine atom and a protected aldehyde on the same aromatic ring provides two distinct points for chemical modification, enabling the construction of intricate molecular architectures.

Precursor for Pharmaceutical Active Pharmaceutical Ingredients (APIs)

This dioxolane derivative is a key building block in the synthesis of various pharmaceutically active compounds. The structure is particularly relevant for creating APIs where a substituted benzaldehyde (B42025) is a core component.

Detailed research has shown that its unprotected precursor, 4-Bromo-3-methylbenzaldehyde (B1279091), is utilized in the synthesis of tetrahydroquinoline derivatives, a class of compounds investigated as opioid receptor antagonists. chemicalbook.com The use of the dioxolane-protected form is a standard strategy in such syntheses to ensure that the aldehyde group does not interfere with reactions targeting the aromatic ring, such as coupling reactions at the bromine site.

Furthermore, the broader class of aryl dioxolanes serves as crucial intermediates in major pharmaceutical products. For instance, structurally related compounds like cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane are pivotal in the industrial production of widely used antifungal drugs, including ketoconazole, terconazole, and itraconazole. google.com Research into heterocyclic derivatives synthesized from related bromo-acetophenones has also yielded compounds with potential antitumor activity. mdpi.com This establishes a strong precedent for the application of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane in developing novel therapeutics.

| Precursor Type | Derived API Class or Compound | Therapeutic Area | Reference |

|---|---|---|---|

| 4-Bromo-3-methylbenzaldehyde | Tetrahydroquinoline derivatives | Opioid Receptor Antagonists | chemicalbook.com |

| Aryl Dioxolane Intermediate | Ketoconazole, Itraconazole | Antifungal | google.com |

| Bromo-acetophenone Derivatives | Heterocyclic Compounds | Antitumor | mdpi.com |

Building Block for Agrochemicals

The structural motifs present in 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane are also valuable in the agrochemical industry. While direct documentation for this specific compound is limited, its precursor, 4'-Bromo-3'-methylacetophenone, is recognized as a versatile building block in the synthesis of complex molecules, including pesticides. chemicalbook.com The bromo-aryl structure is a common feature in many active agrochemical ingredients, where it contributes to the molecule's biological activity and metabolic stability in the environment. The compound can be used to introduce this key fragment during the synthesis of new herbicides, fungicides, or insecticides.

Development in Materials Science and Polymer Chemistry

The unique electronic and chemical properties of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane make it a candidate for research and development in advanced materials.

Incorporation into High-Performance Polymers and Specialty Coatings

The dioxolane ring and the bromo-aromatic group offer distinct opportunities for polymerization. The bromine atom is particularly significant, as it can be readily converted into a more reactive functional group or used directly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions). These reactions are fundamental for creating conjugated polymers, which are known for their conductive and photo-responsive properties, making them suitable for applications in organic electronics, sensors, and high-performance coatings.

Research on related compounds supports this potential. For example, 2-methylene-4-phenyl-1,3-dioxolane has been used as a comonomer in radical ring-opening polymerization to create degradable polymers. rsc.org Additionally, other complex benzophenone (B1666685) derivatives that contain both a dioxolane ring and a bromine atom have been investigated as photoinitiators, which are critical components in specialty coatings that cure or harden upon exposure to UV light.

Synthesis of Piezoelectric Materials

The synthesis of novel piezoelectric materials represents an emerging research trajectory for highly functionalized aromatic compounds like 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane. Piezoelectric materials generate an electric charge in response to mechanical stress and are crucial in sensors, actuators, and energy-harvesting devices. While specific studies on this compound's piezoelectric applications are not yet prevalent, the development of crystalline organic materials incorporating heavy atoms like bromine is an active area of materials science research. The defined stereochemistry and potential for forming ordered, non-centrosymmetric crystal structures after further modification make this and similar molecules interesting candidates for future exploration in this field.

Chemical Biology Research: Modulating Cellular Pathways

In chemical biology, small molecules are used as probes to study and modulate biological processes at a cellular level. The structural framework of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane makes it an attractive scaffold for designing such probes.

Numerous biologically active compounds feature a 1,3-dioxolane (B20135) ring, which can influence a molecule's interaction with biological targets. nih.gov Research on a closely related compound, 4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone, has shown it is being explored for its potential to interact with biomolecules like enzymes and receptors. Such interactions can modulate cellular activities, including signal transduction and gene expression, and the scaffold is considered a potential precursor for kinase inhibitors and neuromodulators.

This aligns with the known use of its precursor, 4-Bromo-3-methylbenzaldehyde, in creating opioid receptor antagonists, which function by blocking specific cellular signaling pathways. chemicalbook.com The versatility of the 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane scaffold allows for the systematic synthesis of a library of related compounds, which can then be screened to discover new molecules that modulate cellular pathways with high specificity and potency.

Exploration as Multidrug Resistance (MDR) Modulators

Multidrug resistance (MDR) poses a significant challenge in cancer chemotherapy, often linked to the overexpression of P-glycoprotein (P-gp), a transport protein that ejects therapeutic agents from cancer cells, thereby reducing their efficacy. nih.gov The scientific community has explored various compounds that can inhibit P-gp, acting as MDR modulators to restore the effectiveness of anticancer drugs.

Derivatives of 1,3-dioxolane have been identified as a promising class of MDR modulators. researchgate.net Research in this area involves the synthesis of a series of 1,3-dioxolane derivatives with varied aromatic cores, linkers, and basic moieties to study their interaction with P-gp. nih.gov In a key study, new 1,3-dioxolane and 1,3-dioxane (B1201747) derivatives were synthesized and evaluated for their ability to reverse MDR in human Caco-2 cells, a common in-vitro model for the intestinal barrier and P-gp-mediated transport. nih.govresearchgate.net The effectiveness of these compounds is typically assessed using assays like the MTT assay, which measures cell viability and proliferation. nih.gov The results from such studies indicate that certain 1,3-dioxolane derivatives can effectively reverse tumor cell MDR at low concentrations, with some showing superior performance compared to established modulators like trifluoperazine. nih.gov The core principle of these studies is to optimize the structure of the dioxolane-containing molecule to enhance its ability to interfere with P-gp, thus resensitizing resistant cancer cells to chemotherapy. nih.gov

Table 1: Research Findings on Dioxolane Derivatives as MDR Modulators

| Compound Class | Research Focus | In-Vitro Model | Key Finding | Reference |

|---|---|---|---|---|

| 1,3-Dioxolane Derivatives | Synthesis of new aromatic core structures, linkers, and basic moieties to act as MDR reversal agents. | Human Caco-2 Cells | At low concentrations, various synthesized substances effectively reverse tumor cell multidrug resistance. | nih.gov |

Investigation into Enzyme-Substrate Interactions (e.g., Cytochrome P450)

Investigations into enzyme-substrate interactions typically involve in-vitro studies using human liver microsomes or recombinant CYP isozymes. Six major isozymes—CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP2E1, and CYP3A4—are responsible for the metabolism of most drugs. nih.gov The interaction can be categorized in three ways:

Substrate: The compound is metabolized by a specific CYP enzyme.

Inhibitor: The compound blocks the activity of a CYP enzyme, potentially leading to toxic accumulation of other drugs metabolized by the same enzyme.

Inducer: The compound increases the production of a CYP enzyme, which can accelerate the metabolism of other drugs, reducing their efficacy. nih.gov

For a molecule like 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane, researchers would aim to identify which CYP isozymes are responsible for its metabolism and whether it inhibits or induces any major isozymes. For instance, extensive first-pass metabolism in the gastrointestinal tract is often mediated by the CYP3A4 isozyme. nih.gov Given its structure, the compound could undergo oxidation or other transformations catalyzed by these enzymes. Such studies are integral to drug research and help ensure the safety and efficacy of new chemical entities by preventing clinically significant drug interactions. nih.gov

Design and Synthesis of Functionalized Dioxolane Derivatives

The chemical structure of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane offers multiple sites for modification, allowing for the rational design and synthesis of a library of derivatives with tailored properties. The bromo-substituent, the methyl group, and the dioxolane ring itself can all be altered to fine-tune the molecule's electronic and steric characteristics.

Structural Modifications for Enhanced Reactivity

Enhancing the reactivity of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane is key to its utility as a versatile building block in organic synthesis. The bromine atom on the phenyl ring is a particularly attractive site for modification.

Cross-Coupling Reactions: The bromo group is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, by reacting the parent compound with different boronic acids in the presence of a palladium catalyst. nih.gov The bromine's position on the aromatic ring makes it a regioselectively active site for such substitutions. nih.gov

Halogenation Strategies: The presence of the bromine atom enhances the potential for electrophilic aromatic substitution. Further halogenation or the introduction of other functional groups can be strategically employed to alter the electronic nature of the aromatic ring, thereby influencing its reactivity in subsequent synthetic steps.

Dioxolane Ring Chemistry: The 1,3-dioxolane ring serves as a protecting group for the aldehyde functionality. However, it can also be a site for modification. For example, derivatives can be synthesized to create cyclic ketene (B1206846) acetals for use in radical ring-opening polymerization, conferring tunable properties to polymers. rsc.org

These modifications allow chemists to generate a diverse range of functionalized derivatives from the parent compound, each with unique reactivity profiles suitable for different synthetic targets.

Structure-Activity Relationship Studies for Chemical Applications

Structure-Activity Relationship (SAR) studies are a cornerstone of modern chemical and pharmaceutical research. These studies systematically investigate how the chemical structure of a compound influences its functional properties, such as biological activity or chemical reactivity. frontiersin.org For derivatives of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane, SAR studies are crucial for optimizing their performance in specific applications, like MDR modulation.

In the context of developing MDR modulators, an SAR study would involve synthesizing a library of analogues where specific parts of the molecule are systematically varied. nih.gov This could include:

Varying the Aromatic Core: Replacing the 4-bromo-3-methylphenyl group with other substituted aromatic or heteroaromatic rings.

Modifying the Linker: If the dioxolane is part of a larger molecule with a linker connecting it to another pharmacophore, the length, rigidity, and chemical nature of this linker would be altered. nih.gov

Changing Substituents: The nature and position of substituents on the phenyl ring play a critical role. SAR studies have shown that both electron-donating (like the methyl group) and electron-withdrawing groups can significantly impact the biological activity of a molecule. frontiersin.org

By synthesizing and testing these analogues, researchers can build a comprehensive understanding of the structural requirements for optimal activity. frontiersin.org For instance, an SAR analysis might reveal that a particular substitution pattern on the phenyl ring leads to a stronger interaction with the target protein, such as P-glycoprotein. nih.gov

Table 2: Principles of Structure-Activity Relationship (SAR) Studies

| Structural Element | Modification Strategy | Purpose | Reference |

|---|---|---|---|

| Aromatic Ring Substituents | Introduction of various electron-donating or electron-withdrawing groups at different positions. | To determine the effect of electronic properties on activity and to enhance target binding. | frontiersin.org |

| Core Structure | Synthesis of compounds with different aromatic or heterocyclic cores. | To explore the optimal scaffold for the desired application (e.g., MDR modulation). | nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane |

| Trifluoperazine |

| 2-methylene-4-phenyl-1,3-dioxolane |

| 4-bromo-2-methylaniline |

| 3-bromothiophene-2-carbaldehyde |

| Boronic acids |

| Theophylline |

| N-phenylacetamide |

| P-glycoprotein |

Future Directions and Emerging Research Avenues for 2 4 Bromo 3 Methylphenyl 1,3 Dioxolane

Novel Catalytic Transformations and Reaction Design

The presence of a bromine atom on the phenyl ring of 2-(4-bromo-3-methylphenyl)-1,3-dioxolane makes it an ideal substrate for a wide array of catalytic cross-coupling reactions. While standard transformations like Suzuki and Heck couplings are well-established for aryl bromides, future research is expected to focus on more advanced and specialized catalytic systems. mdpi.com The dioxolane group acts as a protecting group for a formyl substituent, which can be unveiled post-coupling to yield functionalized aromatic aldehydes.

Emerging research avenues include the application of dual-catalysis systems, such as photoredox/nickel catalysis, which can facilitate C(sp³)–C(sp²) bond formation under mild conditions. vapourtec.comacs.org This would allow for the coupling of the bromo-aromatic core with a variety of alkyl fragments. Furthermore, the development of catalysts with high functional group tolerance is crucial for directly using complex coupling partners without the need for extensive protecting group strategies. mdpi.com The design of novel ligands for palladium and other transition metals continues to be a key area, aiming to enhance reaction efficiency, selectivity, and substrate scope for challenging transformations involving sterically hindered or electronically demanding substrates.

Another promising area is the direct C-H activation of the methyl group or other positions on the aromatic ring, which would offer alternative pathways to functionalization beyond the carbon-bromine bond. The exploration of reactions with organolithium or organozinc reagents also presents opportunities for creating new carbon-carbon bonds. chemistryviews.orgorganic-chemistry.org

Table 1: Potential Catalytic Reactions for 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane

| Reaction Type | Catalyst System (Example) | Potential Product Class | Research Focus |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Biaryls, Heteroaryl-aryls | Optimization for complex boronic acids, improved yields for electron-deficient partners. mdpi.com |

| Heck-Mizoroki Coupling | Pd(OAc)₂ / Ligand | Substituted Alkenes | Diastereoselective and enantioselective variants. |

| Sonogashira Coupling | Pd/Cu catalysts | Aryl Alkynes | Copper-free conditions to enhance functional group tolerance. akjournals.com |

| Buchwald-Hartwig Amination | Pd-based catalysts / Ligands | Aryl Amines, Anilines | Coupling with a wider range of amines and ammonia (B1221849) equivalents. |

| Photoredox/Nickel Dual Catalysis | Ir or Ru photocatalyst / Ni catalyst | Alkyl-substituted Arenes | C(sp³)–C(sp²) bond formation with reduced reaction times. vapourtec.comacs.org |

| C-H Activation | Rh, Ru, or Pd catalysts | Functionalized Arenes | Site-selective functionalization of aromatic and benzylic C-H bonds. |

Integration into Flow Chemistry and Automated Synthesis

The synthesis and transformation of reactive intermediates like organometallics derived from 2-(4-bromo-3-methylphenyl)-1,3-dioxolane can be hazardous and difficult to control on a large scale in traditional batch reactors. Flow chemistry offers a powerful solution by enabling reactions in miniaturized, continuous-flow systems. researchgate.net This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and better reproducibility. chemistryviews.orgakjournals.com

For 2-(4-bromo-3-methylphenyl)-1,3-dioxolane, flow chemistry can be particularly advantageous for:

Lithiation and Grignard Reactions: The rapid generation and immediate consumption of highly reactive organolithium or Grignard intermediates in a flow reactor minimizes decomposition and side reactions, allowing for safe and efficient subsequent transformations. chemistryviews.orgresearchgate.net

Hazardous Reactions: Reactions that are highly exothermic or involve toxic reagents can be managed more safely in the small, contained environment of a flow reactor.

Multi-step Syntheses: Integrating multiple reaction steps into a continuous sequence without isolating intermediates can significantly streamline the synthesis of complex molecules derived from the title compound. researchgate.net

Automated synthesis platforms, often combined with flow reactors, can further accelerate research by enabling high-throughput screening of reaction conditions and rapid library generation of derivatives for applications in drug discovery and materials science. akjournals.comresearchgate.net The development of automated systems for end-to-end synthesis, including reaction work-up and purification, represents a major goal in this area. researchgate.net

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the kinetics, mechanisms, and potential side reactions is critical for optimizing chemical processes. Traditional offline analysis through techniques like TLC or GC-MS requires sample extraction, which can disturb the reaction and is not suitable for highly reactive or unstable species. Advanced spectroscopic probes that allow for in situ, real-time monitoring are transforming reaction analysis.

For reactions involving 2-(4-bromo-3-methylphenyl)-1,3-dioxolane, several in situ techniques are particularly relevant:

ReactIR (FTIR Spectroscopy): This method uses an attenuated total reflectance (ATR) probe immersed directly into the reaction mixture to continuously collect infrared spectra. It is highly effective for tracking the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. mt.com For instance, it can be used to monitor the consumption of the aryl bromide starting material and the formation of the Grignard reagent, helping to detect the reaction onset and prevent the dangerous accumulation of unreacted reagents. mt.comhzdr.de